N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: is an organic compound characterized by its unique molecular structure, which includes a benzyl group, butyl chain, thieno[3,2-d]pyrimidine ring, and acetamide functional group. This compound's complex structure offers versatile chemical properties, making it of significant interest in various scientific disciplines.
Preparation Methods
Synthetic routes and reaction conditions
Step 1: Synthesis of the thieno[3,2-d]pyrimidine core.
Starting materials: 2-aminothiophene and β-ketoesters.
Conditions: Cyclization under acidic or basic conditions.
Step 2: Incorporation of the butyl group.
Reaction: Alkylation of the thieno[3,2-d]pyrimidine intermediate with butyl bromide.
Conditions: Presence of a strong base like potassium carbonate (K2CO3).
Step 3: Introduction of the acetamide group.
Reaction: Amidation using acetic anhydride.
Conditions: Typically carried out under mild heating to facilitate the reaction.
Step 4: Attachment of the benzyl group.
Reaction: N-benzylation using benzyl chloride.
Conditions: Generally performed using a base like sodium hydride (NaH) to deprotonate the amide nitrogen.
Industrial production methods: : Industrial synthesis often involves optimization of the above routes for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques like flow chemistry and process intensification may be applied.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Products: Oxidation of the butyl chain can yield carboxylic acids.
Reduction
Reagents: Lithium aluminum hydride (LiAlH4).
Products: Reduction of the carbonyl groups to alcohols.
Substitution
Reagents: Halogenated reagents (e.g., bromine).
Products: Substitution on the benzyl group or the thieno[3,2-d]pyrimidine ring.
Common reagents and conditions
Oxidation: Conducted under acidic or neutral conditions.
Reduction: Typically performed under anhydrous conditions.
Substitution: Requires appropriate catalysts or bases to facilitate the reaction.
Scientific Research Applications
Chemistry
As a precursor in organic synthesis for creating more complex molecules.
Biology
Potential roles in studying enzyme inhibition due to its ability to mimic certain biological substrates.
Medicine
Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry
Used in the development of materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The compound exerts its effects through:
Molecular targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways involved: : Modulating signaling pathways by either inhibiting or activating molecular targets, leading to altered cellular functions.
Comparison with Similar Compounds
Compared to other thieno[3,2-d]pyrimidine derivatives, N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibits unique properties due to its specific substituents.
Similar compounds
N-methyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Similar structure, but with a methyl group instead of a benzyl group.
N-phenyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Contains a phenyl group, leading to different pharmacological properties.
Each of these compounds, while structurally similar, may exhibit distinct biological activities and physicochemical properties due to variations in their substituent groups.
Properties
IUPAC Name |
N-benzyl-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-2-3-10-21-18(24)17-15(9-11-26-17)22(19(21)25)13-16(23)20-12-14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVFGHWSVUNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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